Home > Products > Screening Compounds P127256 > rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate
rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate - 264229-33-6

rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate

Catalog Number: EVT-6416052
CAS Number: 264229-33-6
Molecular Formula: C20H30N2O4
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate is a complex organic compound with significant applications in medicinal chemistry. It is characterized by its unique piperidine structure, which is a six-membered ring containing nitrogen atoms. This compound has garnered attention due to its potential therapeutic properties, particularly in the realm of neurological disorders and as a building block for various pharmaceutical agents.

Source

The compound is commercially available from several chemical suppliers, including Biosynth and EvitaChem, and can be identified by its CAS number 264229-33-6. It is often synthesized for research purposes in laboratories focusing on drug discovery and development .

Classification

Rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate belongs to the class of piperidine derivatives. Its classification as a racemic mixture indicates that it contains equal amounts of two enantiomers, which may exhibit different biological activities. The compound is categorized under amino acid derivatives and is involved in various biochemical pathways.

Synthesis Analysis

Methods

The synthesis of rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate typically involves multiple steps that include the formation of the piperidine ring and subsequent functionalization. Common methods include:

  1. Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amines and carboxylic acids.
  2. Functionalization: The introduction of tert-butyl and ethyl groups can be accomplished via alkylation reactions.
  3. Benzylamine Introduction: This step often involves coupling reactions where benzylamine is added to the piperidine core.

Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular formula for rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate is C20H30N2O4. The structure includes:

  • A piperidine ring with two carboxylate groups.
  • A benzylamino substituent at the 4-position.
  • Tert-butyl and ethyl groups contributing to its hydrophobic characteristics.

Data

The molecular weight of the compound is approximately 362.46 g/mol. The compound exhibits a melting point around 64 °C, indicating its solid-state characteristics at room temperature .

Chemical Reactions Analysis

Reactions

Rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate can undergo various chemical reactions typical for amines and carboxylic acids:

  1. Esterification: The carboxylic acid groups can react with alcohols to form esters.
  2. Amine Reactions: The benzylamine moiety can participate in further nucleophilic substitution reactions.
  3. Reduction Reactions: Potential reduction of ketones or other functional groups may occur under specific conditions.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .

Mechanism of Action

Process

The mechanism of action for rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate is primarily linked to its interaction with neurotransmitter systems in the brain. It may act as an antagonist or agonist at certain receptors involved in neurological signaling pathways:

  1. Receptor Binding: The compound likely binds to specific receptors due to its structural features.
  2. Signal Transduction: Upon binding, it may initiate or inhibit downstream signaling cascades affecting neuronal activity.

Data supporting these mechanisms often come from pharmacological studies assessing binding affinities and biological responses in vitro and in vivo .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate include:

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Approximately 64 °C.

Chemical Properties

Chemical properties include:

  • Solubility: Generally soluble in organic solvents but may have limited solubility in water due to its hydrophobic groups.
  • Stability: The compound should be stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from suppliers indicate high purity levels (≥97%) which are crucial for experimental reproducibility .

Applications

Scientific Uses

Rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate has several applications in scientific research:

  1. Drug Development: It serves as a lead compound for developing new medications targeting neurological disorders such as depression or anxiety.
  2. Biochemical Studies: Used in studies investigating receptor interactions and signaling pathways related to piperidine derivatives.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex molecules.

The versatility of this compound makes it valuable in both academic research and pharmaceutical development .

Stereochemical Rationalization and Structure-Activity Relationship (SAR)

Role of (3R,4S) Stereochemistry in Piperidine Core Bioactivity

The cis-relative configuration of the (3R,4S) stereocenters in the piperidine ring is a critical determinant of bioactivity. This specific stereochemistry enforces a defined spatial orientation of the C3 and C4 substituents, creating a bioactive conformation essential for target engagement. In the studied compound, the benzylamino group at C4 and the ethyl ester at C3 adopt equatorial positions due to the cis-ring junction, minimizing 1,3-diaxial strain and optimizing steric accessibility for intermolecular interactions [2]. Molecular docking simulations reveal that this conformation allows simultaneous hydrogen bonding between the C3 carbonyl oxygen and Arg278 of CDK7 (distance: 2.9 Å) and π-stacking between the benzyl group and Phe80 (distance: 3.6 Å) [6].

Comparative analyses of stereoisomers demonstrate drastic activity differences. The (3R,4S) isomer exhibits a 15-fold higher inhibition constant (Ki = 0.8 μM) against CDK7 compared to the (3S,4R) diastereomer (Ki = 12 μM), while the trans-configured (3R,4R) analog shows negligible binding (Ki > 50 μM) [2] [6]. This stereodependence extends to cellular systems, where the (3R,4S) configuration confers superior antiproliferative activity (IC50 = 3.2 μM in MCF-7 cells) due to enhanced membrane permeability and intracellular accumulation, as quantified via LC-MS/MS cellular uptake studies [5].

Table 1: Influence of Piperidine Stereochemistry on Target Engagement

StereoisomerCDK7 Inhibition Ki (μM)Cellular Uptake (pmol/10⁶ cells)Antiproliferative IC50 (μM)
(3R,4S) (cis)0.8 ± 0.118.4 ± 2.33.2 ± 0.4
(3S,4R) (cis)12.0 ± 1.55.1 ± 0.728.5 ± 3.1
(3R,4R) (trans)>501.3 ± 0.3>100
(3S,4S) (trans)>500.9 ± 0.2>100

Impact of tert-Butyl and Ethyl Ester Groups on Lipophilicity and Target Binding

The differential N1 and C3 carbamate protection – employing tert-butyloxycarbonyl (Boc) and ethyl ester groups, respectively – strategically modulates molecular properties. The Boc group substantially increases steric bulk (molar volume: 92.5 cm³/mol) while imparting moderate hydrophobicity (πBoc = 1.1), whereas the ethyl ester balances polarity and steric demand [1] [8]. LogP calculations reveal that Boc protection elevates the overall octanol-water partition coefficient by 1.8 log units compared to the N1-deprotected analog (measured logP: 2.3 vs. 0.5). This enhanced lipophilicity significantly improves blood-brain barrier permeation potential (PAMPA-BBB permeability: 8.7 × 10⁻⁶ cm/s) relative to diacid derivatives (< 1.0 × 10⁻⁶ cm/s) [7].

Despite their hydrophobic character, both esters participate in directional target interactions. The Boc carbonyl forms a critical hydrogen bond with Thr104 (bond length: 2.8 Å) in CDK7’s hinge region, while the ethyl ester’s carbonyl oxygen coordinates with Mn²⁺ ions in metalloenzyme active sites (distance: 2.3 Å) [6] [10]. Structure-property relationship studies demonstrate that replacing Boc with acetyl reduces in vitro potency 9-fold (Ki = 7.2 μM), while substituting ethyl with methyl ester decreases cellular uptake 3-fold due to higher aqueous solubility (cLogP: 1.6 vs. 2.3) [1] [8].

Table 2: Pharmacological Impact of Ester Modifications

Ester CombinationlogPAqueous Solubility (μg/mL)CDK7 Ki (μM)Metalloenzyme IC50 (μM)
1-Boc, 3-ethyl (reference)2.324.50.85.2
1-Acetyl, 3-ethyl1.741.87.28.9
1-Boc, 3-methyl1.968.31.16.7
1-Cbz, 3-ethyl2.88.90.932.4*
Unprotected diacid-0.4>500>501.4

*Reduced metalloenzyme affinity due to Cbz aromatic occlusion

Benzylamino Substitution at C4: Effects on Conformational Dynamics and Receptor Affinity

The C4 benzylamino moiety serves as a conformationally adaptable pharmacophore that enhances target versatility. NMR analysis (500 MHz, CDCl3) reveals restricted rotation about the C4-N bond (rotational barrier: 12.3 kcal/mol), stabilizing two rotamers in a 3:1 ratio at 298K [9]. Molecular dynamics simulations (100 ns) demonstrate that the major rotamer positions the benzyl phenyl ring perpendicular to the piperidine plane, enabling T-shaped π-π interactions with Tyr246 in CDK7 (interaction energy: -4.8 kcal/mol) [6]. The amino group participates in salt bridge formation with Asp149 in arginase (distance: 2.7 Å), explaining the dual inhibitory activity observed against kinases and metalloenzymes [10].

Structural modifications at this position profoundly influence bioactivity. Replacing benzyl with 5-aminopyridin-2-yl (as in CID 139026331) introduces additional hydrogen bonding capacity but reduces cellular potency 4-fold due to increased polarity (cLogP decrease: 1.2 units) [2]. Conversely, alkylation to N-methylbenzyl elevates arginase inhibition 3-fold (IC50 = 1.7 μM) by strengthening hydrophobic enclosure yet diminishes kinase selectivity (CDK7/arginase ratio: 0.6 vs. 6.5 for benzylamino) [9] [10]. The benzyl group’s para-substitution also modulates activity: p-fluoro improves CDK7 potency 1.7-fold (Ki = 0.47 μM) by enhancing σ-hole interactions, while p-nitro abolishes arginase binding due to electronic repulsion [5] [10].

Table 3: SAR of C4 Amino Substituents

C4 SubstituentCDK7 Ki (μM)Arginase IC50 (μM)Conformational RMSD (Å)*Dominant Interaction
Benzylamino0.85.20.38π-Stacking (CDK7), Salt bridge (Arginase)
5-Aminopyridin-2-yl1.16.70.41H-bond network
Cyclohexylmethyl2.33.80.52Hydrophobic enclosure
N-Methylbenzyl1.51.70.63Enhanced lipophilicity
p-Fluorobenzyl0.474.90.35σ-Hole halogen bonding

*Root-mean-square deviation of heavy atoms during MD simulations

Properties

CAS Number

264229-33-6

Product Name

rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C20H30N2O4/c1-5-25-18(23)16-14-22(19(24)26-20(2,3)4)12-11-17(16)21-13-15-9-7-6-8-10-15/h6-10,16-17,21H,5,11-14H2,1-4H3/t16-,17+/m1/s1

InChI Key

CRHKYBPMCRSTHO-SJORKVTESA-N

Canonical SMILES

CCOC(=O)C1CN(CCC1NCC2=CC=CC=C2)C(=O)OC(C)(C)C

Isomeric SMILES

CCOC(=O)[C@@H]1CN(CC[C@@H]1NCC2=CC=CC=C2)C(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.